molecular formula C11H13ClO3 B1306867 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one CAS No. 50786-60-2

3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one

Cat. No. B1306867
CAS RN: 50786-60-2
M. Wt: 228.67 g/mol
InChI Key: OXEWSWMETKFBGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of appropriate acetophenone derivatives with aldehydes in the presence of ethanol or other solvents. For instance, a compound with dichlorophenyl and trimethoxyphenyl groups was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde . This suggests that a similar approach could be used for synthesizing 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one, using 2,5-dimethoxybenzaldehyde and an appropriate chloroacetophenone derivative.

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are common techniques used to confirm the molecular structure of synthesized compounds. For example, the absolute molecular configuration of a related compound was investigated by X-ray crystallography, revealing intermolecular hydrogen bonds and the cis configuration of substituents . These techniques could similarly be applied to determine the molecular structure of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from HOMO and LUMO analysis, which indicates the charge transfer within the molecule and potential sites for electrophilic and nucleophilic attacks. For instance, the negative electrostatic potential regions in related compounds are localized over the carbonyl group and phenyl rings, suggesting these as sites for electrophilic attack . This information can be extrapolated to predict the reactivity of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one in various chemical reactions.

Physical and Chemical Properties Analysis

The physical properties, such as melting points and crystal forms, can vary depending on the compound and its interactions with solvents. For example, a compound with dimethoxyphenyl groups was found to crystallize in different forms with varying melting points when recrystallized from different solvents . The vibrational spectra, obtained through FT-IR and FT-Raman spectroscopy, provide insights into the functional groups present and their interactions . Theoretical calculations, such as density functional theory (DFT), can complement experimental findings to predict vibrational wavenumbers and assess the stability of the molecule . These methods would be applicable to analyze the physical and chemical properties of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Structural Analysis : The compound "3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one" is structurally related to various synthesized compounds that have been analyzed for their chemical properties and potential applications. For example, a study on the synthesis of (2E)-1-(5-Chlorothiophen-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one discusses the molecular structure and intermolecular interactions within the crystal, highlighting the importance of chlorothiophene and dimethoxyphenyl groups in chemical synthesis Prabhu et al., 2011.

  • Photochemical Behavior : The photochemical behaviors of compounds similar to "3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one" have been studied, revealing that the presence of electron-donor groups on the phenyl ring influences their reactivity and potential for cyclization to flavones, which are valuable in various applications Košmrlj & Šket, 2007.

  • Cocrystal Formation : Research on cocrystals of related compounds indicates the potential for designing materials with specific properties through weak intermolecular interactions, such as C—H⋯O and π–π interactions, which are essential for understanding the solid-state behavior of chemical compounds Ng et al., 2006.

  • Polymerization Initiators : Derivatives of "3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one" have been utilized in the synthesis of polymerization initiators, demonstrating the compound's versatility in creating polymers with specific characteristics Feng, 2005.

Applications in Material Science and Catalysis

  • Nonlinear Optical Properties : Studies on derivatives show significant potential in nonlinear optical applications due to their high nonlinear refractive index and absorption coefficients, indicating their use in optical limiting and other photonic technologies Razvi et al., 2019.

  • Catalytic Activities : The synthesis and catalytic applications of "3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one" derivatives in transfer hydrogenation reactions have been explored, with some compounds showing excellent conversion rates, demonstrating the compound's utility in synthetic chemistry and potentially in industrial processes Aydemir et al., 2014.

Safety And Hazards

The safety data sheet for 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one indicates that it has the hazard statements H301;H311;H331;H341 and the precautionary statements P201;P202;P261;P264;P270;P271;P280;P302+P352;P304+P340;P308+P313;P310;P330;P361;P403+P233;P405;P501 .

properties

IUPAC Name

3-chloro-1-(2,5-dimethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEWSWMETKFBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393234
Record name 3-chloro-1-(2,5-dimethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one

CAS RN

50786-60-2
Record name 3-chloro-1-(2,5-dimethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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